Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether
Description
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether (CAS: 638-56-2; molecular formula: C₈H₁₆Cl₂O₃; MW: 231.12 g/mol) is a chlorinated polyether compound characterized by a central ether backbone flanked by two branched ethoxy chains terminating in chloroethyl groups. Its structure enables versatile reactivity, particularly in nucleophilic substitution reactions, making it valuable in organic synthesis and materials science. It is frequently employed as an intermediate in the preparation of carbazole-based OLED materials , glycolipids for pharmaceutical applications , and sparsely tethered lipid bilayers in biophysical studies .
Properties
IUPAC Name |
2-[1-chloro-2-[2-[2-[2-chloro-2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Cl2O7/c13-11(20-3-1-15)9-18-7-5-17-6-8-19-10-12(14)21-4-2-16/h11-12,15-16H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILFWGJSUHYFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(COCCOCCOCC(OCCO)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Enhancements
Adding pyridine (5 mol%) accelerates thionyl chloride reactions by neutralizing HCl, improving yield to 88%. Similarly, using ZnCl₂ as a Lewis acid in HCl-mediated reactions reduces time to 8 hours.
Solvent Selection
Non-polar solvents like toluene minimize side reactions during chlorination, whereas polar solvents (e.g., DMF) enhance solubility but complicate purification.
Chemical Reactions Analysis
Types of Reactions
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ether linkages can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Major Products Formed
Nucleophilic substitution: The major products are substituted ethers, amines, or thioethers.
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major products are alcohols or other reduced derivatives.
Scientific Research Applications
Organic Synthesis
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the modification of its structure, making it valuable for creating more complex organic molecules. This property is particularly useful in the development of specialty chemicals and materials.
Medicinal Chemistry
This compound has notable applications in medicinal chemistry, particularly in the synthesis of positron emission tomography (PET) imaging agents. These agents target brain beta-amyloid plaques, which are associated with Alzheimer's disease. Research indicates that this compound can modify biological pathways through nucleophilic substitution, making it a candidate for further pharmacological investigation.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique structure allows it to be used as a solvent or extractant for hydrocarbons and oils, contributing to the formulation of resins and insecticides .
Case Study 1: PET Imaging Agents Development
Research conducted at various institutions has demonstrated the effectiveness of this compound in synthesizing PET imaging agents that bind to beta-amyloid plaques. These studies highlight its potential role in early Alzheimer's diagnosis and monitoring disease progression.
Case Study 2: Specialty Chemical Production
A study on the industrial application of this compound revealed its utility in synthesizing specialty chemicals used in various consumer products. The controlled chlorination process enhances yield and purity, making it suitable for large-scale production.
Mechanism of Action
The mechanism of action of Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether involves its ability to undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles . This property makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives with different functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Bis(2-chloroethyl) ether (CAS: 111-44-4)
- Structure : Simpler analog with two chloroethyl groups directly linked by an ether bond (C₄H₈Cl₂O; MW: 143.01 g/mol) .
- Key Differences : Lacks the extended ethoxy chains, resulting in lower molecular weight, higher volatility, and increased acute toxicity .
- Applications: Historically used as a solvent but phased out due to carcinogenicity .
Diethylene Glycol Bis(2-chloroethyl) Ether (Cl-PEG3-Cl; CAS: 638-56-2)
- Structure : Shares the same molecular formula as the target compound but differs in chain arrangement. It features a PEG-like chain with terminal chloroethyl groups .
- Key Differences: Enhanced hydrophilicity due to ethylene oxide units, making it suitable for drug-delivery systems and nanotechnology .
2-(2-Chloroethoxy)ethyl Acetate (CAS: 1112-56-7)
- Structure: Acetate ester derivative of a chloroethoxyethanol fragment (C₆H₁₁ClO₃; MW: 166.6 g/mol) .
- Key Differences: The acetate group increases lipophilicity, altering solubility and reactivity compared to non-esterified analogs.
Bis(2-methoxyethyl) Ether
Physicochemical Properties
Toxicity and Regulatory Status
Biological Activity
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether, also known as 1,11-Dichloro-3,6,9-trioxaundecane or Tetraethylene glycol dichloride, has garnered attention for its potential biological applications alongside its industrial utility. This compound features a unique chemical structure characterized by two ether linkages and two chlorine atoms, which contribute to its reactivity and versatility in various applications, especially in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₂Cl₂O₄
- Molecular Weight : 231.12 g/mol
- Structural Characteristics : The compound contains two ether linkages and two chlorine atoms, enhancing its reactivity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂Cl₂O₄ |
| Molecular Weight | 231.12 g/mol |
| Chemical Structure | Two ether linkages |
| Unique Features | Dual chlorine atoms |
Biological Activity and Applications
Research indicates that this compound may have significant biological applications. Notably, it has been utilized in the synthesis of positron emission tomography (PET) imaging agents that target brain beta-amyloid, which is relevant for Alzheimer's disease research. Its ability to modify biological pathways through nucleophilic substitution positions it as a candidate for further investigation in pharmacology .
Medicinal Chemistry
In the realm of medicinal chemistry, the compound's structure allows for various chemical modifications that can lead to different biological activities. For example:
- Synthesis of Imaging Agents : The compound has been involved in developing agents that can visualize amyloid plaques in the brain, aiding in Alzheimer's diagnostics.
- Potential Therapeutic Uses : Its reactivity suggests possibilities for developing new therapeutic agents targeting specific biological pathways.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of related compounds such as bis(2-chloroethyl) ether (BCEE), which shares structural similarities with this compound. These studies have shown that exposure to BCEE can lead to various health effects, including:
- Olfactory Epithelium Degeneration : Observed in rats exposed to high doses over extended periods .
- Liver and Kidney Effects : Significant increases in liver and kidney weights were noted at higher dosages .
Study on BCEE Toxicity
A comprehensive study evaluated the toxicological effects of BCEE in rats and mice over two years. Key findings included:
- Survival Rates : Survival rates were generally similar between dosed groups and controls.
- Clinical Findings : Abnormal breathing and lethargy were noted at higher doses, with significant incidences of degeneration observed in the olfactory epithelium .
Biodegradation Studies
Research on the biodegradation of bis(2-chloroethyl) ether (BCEE) by bacterial strains revealed its potential for environmental remediation:
Q & A
Q. What are the recommended laboratory-scale synthesis protocols for Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether?
A two-step approach is commonly employed:
- Step 1 : React 2-chloroethanol with ethylene glycol under acidic catalysis (e.g., H₂SO₄) to form 2-(2-chloroethoxy)ethanol.
- Step 2 : Etherification using a base (e.g., KOH) to couple two molecules of 2-(2-chloroethoxy)ethanol, yielding the target compound. Reaction conditions (temperature, solvent purity, and stoichiometry) must be tightly controlled to minimize side products like polychlorinated derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm) with helium carrier gas (1.2 mL/min) and electron ionization (70 eV). Compare retention times and fragmentation patterns against NIST reference spectra .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) should show signals for ether-linked methylene groups (δ 3.6–3.8 ppm) and terminal chlorine-bearing CH₂ (δ 4.2–4.4 ppm). Impurities >1% can be quantified via integration .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Engineering Controls : Use fume hoods with >100 ft/min face velocity to prevent inhalation exposure.
- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness), ANSI Z87.1-compliant goggles, and flame-resistant lab coats.
- Spill Management : Neutralize spills with activated carbon or vermiculite; avoid aqueous solutions to prevent hydrolysis to toxic chloroethanol derivatives .
Advanced Research Questions
Q. How can conflicting data on the compound’s Henry’s Law constant (e.g., 2.1 × 10⁻⁶ vs. 3.5 × 10⁻⁶ atm·m³/mol) be resolved experimentally?
- Method Optimization : Use static headspace GC with a PID detector to measure vapor-phase concentrations at 25°C. Ensure aqueous solutions are degassed and ionic strength is controlled (e.g., 0.1 M NaCl).
- Data Normalization : Cross-validate with EPI Suite v4.11 predictions and account for temperature-dependent solubility anomalies .
Q. What experimental strategies mitigate hydrolysis of the chloroethoxy groups during long-term stability studies?
- Storage Conditions : Store in amber vials under argon at −20°C with molecular sieves (3Å) to adsorb moisture.
- Stabilizers : Add 0.1% (w/v) BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
- Analytical Monitoring : Track hydrolysis via LC-MS/MS (MRM transition m/z 245 → 89 for the intact compound) .
Q. How do computational models predict the compound’s interaction with cytochrome P450 enzymes, and what in vitro assays validate these predictions?
- In Silico Modeling : Use Schrödinger’s Glide docking module to simulate binding to CYP2E1 and CYP3A4 active sites. Prioritize poses with ΔG < −6 kcal/mol.
- In Vitro Validation : Conduct microsomal incubation assays (human liver microsomes, NADPH regeneration system) and quantify metabolites via UPLC-QTOF. Key metabolites include oxidized ethylene glycol derivatives .
Q. What are the critical gaps in toxicokinetic data for this compound, and how can they be addressed in future studies?
- Absorption/Distribution : Lack of dermal penetration data—use Franz diffusion cells with excised human skin (OECD TG 428).
- Metabolite Identification : Apply high-resolution mass spectrometry (HRMS) with isotopic labeling (¹³C-chloroethoxy tags) to trace metabolic pathways.
- Biomarker Development : Correlate urinary thioether adducts (e.g., S-(2-chloroethyl)glutathione) with exposure levels using LC-MS/MS .
Data Contradiction Analysis
Q. Why do some studies report mutagenic activity in Ames tests while others show negative results?
Discrepancies arise from:
- Metabolic Activation : Use of S9 liver fractions from different species (rat vs. hamster) alters metabolic competency.
- Test Concentrations : Threshold effects occur at >100 µg/plate due to cytotoxicity masking mutagenicity.
- Protocol Variability : Pre-incubation times (20 vs. 60 minutes) affect metabolic intermediate stability .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
